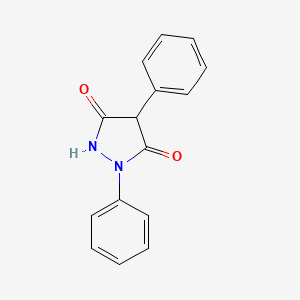

1,4-Diphenylpyrazolidine-3,5-dione

Beschreibung

Significance within Heterocyclic Chemistry and Pyrazolidinedione Derivatives

Heterocyclic compounds, particularly those containing nitrogen, are of great interest to chemists due to their diverse biological and pharmacological properties. researchgate.net Within this broad family, pyrazolidine-3,5-dione (B2422599) derivatives have garnered considerable attention. The carbonyl (C=O) groups within the pyrazolidine-3,5-dione structure are pivotal to its chemical reactivity and are associated with a wide range of biological activities. researchgate.net

The general structure of pyrazolidine-3,5-dione has proven to be a valuable scaffold in the development of various derivatives with significant therapeutic potential. These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, anticancer, antidiabetic, and neuroprotective effects. researchgate.netresearchgate.neteurekaselect.com The versatility of this chemical structure also extends to agricultural applications, with some derivatives showing efficacy as insecticides, miticides, and herbicides. researchgate.neteurekaselect.com The combination of different pharmacophores with the pyrazolidine-3,5-dione frame can lead to the development of compounds with unique and interesting biological profiles. jscimedcentral.com

Historical Development and Evolution of Pyrazolidinedione Chemistry

Research into pyrazolidine-3,5-dione derivatives has a long history, with significant data being consolidated from as early as 1953. researchgate.neteurekaselect.com The synthesis of these derivatives has evolved over time, with early methods often involving the condensation of 1,2-dicarbonyl compounds, such as diethyl malonate, with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. researchgate.net

Over the decades, synthetic methodologies have advanced significantly. Modern techniques such as microwave-assisted reactions and solid-phase synthesis have been employed to enhance the efficiency and structural diversity of pyrazolidinedione derivatives. researchgate.neteurekaselect.com These advancements have allowed for the creation of extensive libraries of these compounds for biological screening. The fundamental synthesis of the pyrazolidinedione ring, for instance, can be achieved through the reaction of 1,2-diphenylhydrazine (B7769752) and diethyl malonate. researchgate.net The preparation of various substituted pyrazolidine-3,5-diones often involves a multi-step process that can start from a substituted benzoic acid, which is then converted to an ester, then a hydrazide, and finally cyclized to form the pyrazolidinedione ring. jscimedcentral.comjscimedcentral.com

Current Research Frontiers and Directions for 1,4-Diphenylpyrazolidine-3,5-dione Studies

Current research on this compound and its derivatives is focused on exploring their potential in various therapeutic and agricultural areas. A significant area of investigation is their application as anticancer agents. eurekaselect.comresearchgate.net For example, novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. researchgate.net

Another active area of research is in the development of new anti-inflammatory and antimicrobial agents. jscimedcentral.comjscimedcentral.com The pyrazolidine-3,5-dione moiety is considered an important pharmacophore and is present in several marketed drugs. jscimedcentral.comjscimedcentral.com Researchers are actively designing and synthesizing new derivatives with enhanced biological activity. For instance, the synthesis of mannich bases of 1-((1-substituted ethyl-1H-benzo[d]imidazol-2-yl) methyl)-2-substituted phenylpyrazolidine-3,5-dione has been explored for their potential antinociceptive properties. researchgate.net

Furthermore, pyrazolidine-3,5-diones are being investigated as potential herbicides. nih.gov Specifically, they have been identified as inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway of many common weeds. nih.gov This makes them attractive candidates for the development of selective herbicides. nih.gov The ongoing research continues to uncover new synthesis methods and biological applications for this versatile class of compounds. eurekaselect.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3426-01-5 |

|---|---|

Molekularformel |

C15H12N2O2 |

Molekulargewicht |

252.27 g/mol |

IUPAC-Name |

1,4-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C15H12N2O2/c18-14-13(11-7-3-1-4-8-11)15(19)17(16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18) |

InChI-Schlüssel |

ZZMSHBOVYPIYOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(=O)NN(C2=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(=O)NN(C2=O)C3=CC=CC=C3 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

3426-01-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Phenopyrazone; Diphenox; DPHP; |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 1,4 Diphenylpyrazolidine 3,5 Dione and Its Analogues

Classical Cyclocondensation Approaches

The foundational methods for constructing the pyrazolidine-3,5-dione (B2422599) ring system typically involve cyclocondensation reactions, where acyclic precursors are joined to form the heterocyclic ring.

A primary and classical route for synthesizing the pyrazolidinedione core involves the condensation of a substituted hydrazine (B178648) with a malonic acid derivative. ijpsr.com In the case of 1,2-diphenylpyrazolidine-3,5-dione (B1210743), the reaction would proceed between 1,2-diphenylhydrazine (B7769752) and a suitable malonic ester, such as diethyl malonate. This reaction forms the heterocyclic ring in a single, efficient step. The general approach is valued for its directness and use of readily available starting materials. pharmacy180.com The pharmacological activity of the resulting 3,5-pyrazolidinedione derivatives is closely linked to the dicarbonyl function at the 3rd and 5th positions, which enhances the acidity of the hydrogen atom at the 4th position. pharmacy180.com

The reaction between phenylhydrazine (B124118) and diethyl malonate is a known method to produce the pyrazolidine-3,5-dione nucleus, which can then be further derivatized. ijpsr.com This highlights the versatility of the hydrazine-malonate condensation as a starting point for creating a library of pyrazolidinedione compounds.

The condensation reaction to form the pyrazolidinedione ring is typically facilitated by a base catalyst. The base plays a crucial role in deprotonating the acidic methylene (B1212753) protons of the malonic ester, generating a nucleophilic enolate. This enolate then attacks the hydrazine derivative. An intramolecular cyclization follows, leading to the formation of the heterocyclic ring. The choice of base can influence reaction rates and yields. While strong bases like sodium hydroxide (B78521) are common, other bases have also been explored to optimize the synthesis of related heterocyclic diones. bepls.com The reaction often proceeds via an intramolecular cyclization to form a heterocyclic intermediate, which upon further reaction steps yields the final product. bepls.com

Optimizing the yield of cyclization reactions is a key focus in synthetic chemistry. For pyrazolidinedione synthesis, this involves careful selection of solvents, temperature, and catalysts. Methodologies that offer economic benefits and chemical diversity through straightforward modifications of starting materials are highly valuable. researchgate.net The mechanism of these cyclizations involves the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed methods, for instance, have been shown to be effective in generating various heterocycles, including pyrazolidines, by minimizing side reactions like N-arylation and preventing the formation of regioisomeric mixtures. organic-chemistry.org Understanding the reaction mechanism, including the formation of key intermediates, is crucial for developing high-yielding synthetic protocols.

Advanced Synthetic Transformations for 1,4-Diphenylpyrazolidine-3,5-dione Derivatives

Once the core pyrazolidine-3,5-dione ring is synthesized, advanced synthetic methods can be employed to introduce various functional groups, leading to a diverse range of derivatives.

The C-4 position of the pyrazolidine-3,5-dione ring is particularly reactive due to the acidity of its protons, which are flanked by two carbonyl groups. pharmacy180.com This makes it a prime site for functionalization via nucleophilic substitution reactions. After deprotonation with a suitable base, the resulting carbanion can react with a variety of electrophiles. For example, reaction with different aromatic aldehydes can introduce benzylidene groups at the fourth position, which can be followed by further substitutions on the nitrogen atoms. ijpsr.com

The principles of nucleophilic aromatic substitution on electron-poor heterocyclic systems are well-established and can be applied here. youtube.comquimicaorganica.org The presence of electron-withdrawing groups, like the carbonyls in the pyrazolidinedione ring, facilitates these reactions. A range of nucleophiles can be used to introduce diverse functionalities, tailoring the properties of the final compound.

Table 1: Examples of Functionalization via Nucleophilic Reactions

| Starting Material | Reagent/Nucleophile | Resulting Functional Group at C-4 |

|---|---|---|

| 1,2-Diphenylpyrazolidine-3,5-dione | Aromatic Aldehydes | 4-Arylidene group |

| 1,2-Diphenylpyrazolidine-3,5-dione | Alkyl Halides | 4-Alkyl group |

This table is illustrative of common transformations.

Modern synthetic organic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful tool for the arylation and functionalization of heterocyclic cores. For pyrazolidine (B1218672) derivatives, palladium catalysts can be used to introduce aryl groups, which can be crucial for biological activity. organic-chemistry.org

For instance, palladium-catalyzed reactions can efficiently form various heterocycles. organic-chemistry.org A catalyst system composed of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand like S-Phos has been shown to be effective for such transformations, including the conversion of aryl chlorides. organic-chemistry.org These reactions provide an efficient one-step synthesis of aryl-substituted heterocycles from an unsubstituted or halogenated precursor. nih.gov The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and selectivity in these coupling reactions. nih.gov

Table 2: Components in Palladium-Catalyzed Arylation

| Component | Function/Example | Reference |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling reaction (e.g., Pd(OAc)₂) | organic-chemistry.org |

| Ligand | Stabilizes the palladium center and influences reactivity (e.g., S-Phos) | organic-chemistry.org |

| Coupling Partner | Source of the aryl group (e.g., Aryl bromides, Aryl boronic acids) | nih.govnih.gov |

| Base | Activates the substrate and/or catalyst (e.g., K₂CO₃, Cs₂CO₃) | nih.gov |

Multi-Component Reactions (MCRs) for Complex Heterocyclic Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are characterized by their operational simplicity, atom economy, and ability to rapidly generate molecular diversity, making them a cornerstone of modern green chemistry and drug discovery. researchgate.netmdpi.com In the context of pyrazolidine-3,5-dione synthesis, MCRs offer a convergent and efficient alternative to traditional linear synthetic routes.

A common MCR approach for the synthesis of pyrazolidine-3,5-dione scaffolds involves the condensation of an aldehyde, a hydrazine, and a 1,3-dicarbonyl compound, such as diethyl malonate. For instance, a one-pot, three-component cyclocondensation of aldehydes, phenylhydrazine, and malononitrile (B47326) can be catalyzed by sodium ascorbate (B8700270) in an environmentally benign ethanol-water mixture to produce highly functionalized pyrazoles. researchgate.net While this example leads to aminopyrazoles, the fundamental approach of bringing together three components to build the heterocyclic core is central to MCRs.

Another variation involves a four-component reaction of phthalimide, hydrazine hydrate (B1144303), an aldehyde, and malononitrile, catalyzed by proline, to yield complex pyrazolo[1,2-b]phthalazine-5,10-diones. niscpr.res.in This demonstrates the power of MCRs to construct fused heterocyclic systems in a single step. The reaction proceeds with high reactivity and tolerates a range of functional groups. niscpr.res.in Similarly, pyrano[2,3-c]pyrazole derivatives can be synthesized through a four-component reaction of aromatic aldehydes, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and malononitrile. mdpi.comnih.gov These reactions can be promoted by simple catalysts like piperidine (B6355638) or even conducted under catalyst-free conditions using ultrasound irradiation. mdpi.comnih.gov

The synthesis of 1,4-disubstituted pyrazolidine-3,5-diones can be achieved through a three-component reaction involving an aza-Wittig reaction followed by heterocyclization. clockss.orgconsensus.app For example, an iminophosphorane can react with an aromatic isocyanate to form a carbodiimide (B86325) intermediate, which then reacts with a nucleophile like a piperazine (B1678402) derivative. The resulting guanidine (B92328) intermediate can be cyclized to form a complex fused pyrimidine (B1678525) system. clockss.org

Table 1: Examples of Multi-Component Reactions for Pyrazole (B372694) and Fused Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Phenylhydrazine, Malononitrile | Sodium Ascorbate, EtOH/H₂O, 50°C | 5-Aminopyrazole-4-carbonitriles | researchgate.net |

| Phthalimide, Hydrazine Hydrate, Aldehyde, Malononitrile | Proline, EtOH/H₂O, 80°C | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | niscpr.res.in |

| Aromatic Aldehydes, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | Piperidine (5 mol%), Aqueous medium, RT | Pyrano[2,3-c]pyrazoles | mdpi.com |

Ring-Closing Metathesis (RCM) in Spirocyclic Pyrazolidinedione Formation

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis used to form cyclic alkenes from acyclic dienes, catalyzed by metal complexes, most notably those based on ruthenium. orgsyn.org This methodology has found extensive application in the construction of a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles. orgsyn.org RCM is particularly valuable for creating spirocyclic systems, where two rings share a single common atom, a structural motif present in numerous natural products and pharmaceutically active compounds. arkat-usa.orgnih.gov

The formation of spirocyclic pyrazolidinediones via RCM would typically involve a precursor containing a pyrazolidine-3,5-dione core substituted at the C4 position with two separate alkenyl chains. The intramolecular metathesis of these two terminal alkenes, promoted by a ruthenium catalyst such as a Grubbs-type catalyst, would lead to the formation of a new carbocyclic ring spiro-fused to the pyrazolidinedione ring. The driving force for this reaction is often the entropically favored formation of a stable cyclic compound and the release of a small volatile alkene, such as ethylene. orgsyn.org

A general strategy for synthesizing spirocyclic compounds using RCM has been demonstrated with various 1,3-diketones as starting materials. arkat-usa.org In this approach, the active methylene group of the diketone is first di-allylated. Subsequent RCM of the resulting diallylated compound using a ruthenium catalyst affords the spirocyclic product with a newly formed ring containing a double bond, which can be used for further synthetic modifications. arkat-usa.org This established methodology can be conceptually applied to this compound. The C4 position of the pyrazolidinedione ring, being an active methylene group, could be dialkylated with suitable alkenyl groups, followed by an RCM reaction to construct the spirocyclic system.

The synthesis of spirocyclic azetidines has also been achieved through a sequence that could be adapted for pyrazolidinediones. nih.gov This highlights the broad applicability of forming spirocycles from cyclic precursors. Furthermore, double RCM reactions have been employed to create complex spirocycles in a single step from a tetraene precursor. nih.gov While challenges such as catalyst loading, solvent choice, and potential side reactions like alkene isomerization need to be carefully optimized, RCM remains a highly effective tool for the synthesis of complex cyclic and spirocyclic architectures. orgsyn.orgnih.gov

Table 2: Ruthenium Catalysts Commonly Used in Ring-Closing Metathesis

| Catalyst | Description | Reference |

|---|---|---|

| Grubbs' First Generation Catalyst | A ruthenium benzylidene complex with two tricyclohexylphosphine (B42057) ligands. | orgsyn.org |

| Grubbs' Second Generation Catalyst | Features an N-heterocyclic carbene (NHC) ligand, offering higher reactivity and stability. | orgsyn.org |

Synthesis of Radiometrically Labeled this compound Derivatives

Radiolabeled compounds are indispensable tools in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies. Carbon-14 (¹⁴C) is a commonly used isotope for these purposes due to its long half-life and the fact that its introduction typically does not alter the chemical properties of the drug molecule. almacgroup.com

The synthesis of a ¹⁴C-labeled derivative of this compound would involve the strategic incorporation of a ¹⁴C atom into a metabolically stable position within the molecule's core structure. almacgroup.com A common starting material for ¹⁴C-labeling is barium [¹⁴C]carbonate (Ba¹⁴CO₃), which can be converted into a variety of key synthetic building blocks. almacgroup.com

A plausible synthetic strategy for [¹⁴C]-1,4-diphenylpyrazolidine-3,5-dione would begin with the synthesis of a ¹⁴C-labeled phenyl ring. For example, [¹⁴C]aniline could be prepared from a ¹⁴C-labeled precursor. This labeled aniline (B41778) could then be converted into [¹⁴C]phenylhydrazine. The synthesis of other radiolabeled compounds, such as sulfonamide antibiotics, has been achieved using uniformly [phenyl-ring-¹⁴C]-labeled aniline as the starting material. nih.gov

Alternatively, the synthesis could start with the preparation of [¹⁴C]diethyl malonate. The required ¹⁴C-labeled building blocks, such as [¹⁴C]acetic acid or [¹⁴C]cyanide, can be generated from Ba¹⁴CO₃ and then elaborated into more complex intermediates. researchgate.net

Once the desired ¹⁴C-labeled precursor, either [¹⁴C]phenylhydrazine or diethyl [¹⁴C]malonate, is obtained, it can be used in a condensation reaction to form the pyrazolidine-3,5-dione ring. For example, the reaction of [¹⁴C]phenylhydrazine with unlabeled diethyl malonate and a second equivalent of phenylhydrazine, or the reaction of two equivalents of phenylhydrazine with diethyl [¹⁴C]malonate, would lead to the desired [¹⁴C]-1,4-diphenylpyrazolidine-3,5-dione. The final product would require rigorous purification to ensure high radiochemical purity before its use in tracer studies.

Table 3: Potential Precursors for the Synthesis of [¹⁴C]-1,4-Diphenylpyrazolidine-3,5-dione

| ¹⁴C-Labeled Precursor | Synthetic Utility |

|---|---|

| [¹⁴C]Phenylhydrazine | Can be condensed with diethyl malonate to form the pyrazolidinedione ring, incorporating the label into one of the N-phenyl groups. |

| Diethyl [¹⁴C]malonate | Can be condensed with phenylhydrazine to incorporate the label into the C4 and/or carbonyl positions of the pyrazolidinedione ring. |

| [¹⁴C]Aniline | A versatile starting material that can be converted to [¹⁴C]phenylhydrazine. |

Optimization Strategies for Sustainable Synthesis of this compound

The optimization of synthetic routes to produce this compound and its analogues focuses on improving efficiency, reducing waste, and enhancing safety, in line with the principles of green chemistry. Key strategies include the adoption of continuous flow technologies and the development of efficient purification techniques.

Continuous Flow Reactors:

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous intermediates, and the potential for straightforward scaling-up. mit.edunih.gov

For the synthesis of this compound, a continuous flow process could be designed where streams of phenylhydrazine and diethyl malonate are mixed and heated in a reactor coil. The precise temperature control afforded by flow reactors could optimize the cyclization reaction, potentially improving yields and reducing the formation of byproducts. The integration of subsequent reaction steps, such as C4-alkylation, could also be envisioned within a multi-module flow system.

Purification Techniques:

Efficient purification is crucial for obtaining high-purity active pharmaceutical ingredients. Traditional methods like column chromatography can be time-consuming and generate significant solvent waste. Therefore, alternative purification strategies are highly desirable.

One effective method for purifying pyrazole compounds is through the formation and crystallization of acid addition salts. It has been found that pyrazoles can be converted into their acid addition salts by reacting them with an inorganic mineral acid (e.g., phosphoric acid, sulfuric acid) or an organic acid (e.g., oxalic acid). These salts can then be selectively precipitated or crystallized from an organic solvent, leaving impurities behind in the solution. The purified pyrazole can then be recovered by neutralization of the salt. This method provides a simple and efficient means of purification, avoiding the need for chromatography.

Another green purification strategy is the use of group-assisted purification. This involves designing the synthesis in such a way that the product can be easily separated by simple filtration and washing, often by taking advantage of differences in solubility between the product and the starting materials or byproducts. This approach has been successfully applied to the synthesis of poly-functionalized pyrroles via a one-pot, four-component domino reaction, eliminating the need for column chromatography.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Arylidene-1,2-diphenyl-3,5-pyrazolidinedione |

| Aniline |

| Barium Carbonate |

| Diethyl Malonate |

| Grubbs' Catalysts |

| Hoveyda-Grubbs Catalysts |

| Malononitrile |

| Phenylhydrazine |

| Phthalimide |

| Piperidine |

| Proline |

| Pyrano[2,3-c]pyrazoles |

| Pyrazolo[1,2-b]phthalazine-5,10-diones |

| Sodium Ascorbate |

| Sodium Ethoxide |

| Spirocyclic Azetidines |

Reactivity and Mechanistic Investigations of 1,4 Diphenylpyrazolidine 3,5 Dione

Fundamental Chemical Transformations

The reactivity of the 1,4-diphenylpyrazolidine-3,5-dione core is characterized by transformations at the C4 position and the dicarbonyl groups. These reactions are fundamental to the synthesis of a diverse array of derivatives.

Oxidation Reactions and Hydroperoxidation Mechanisms

The air oxidation of 1,4-disubstituted pyrazolidine-3,5-diones, including the diphenyl derivative, proceeds more rapidly than the oxidation of analogous pyrazol-5-ones. byjus.com This transformation, typically catalyzed by a base such as triethylamine, leads to the formation of the corresponding 4-hydroxy-1,4-diphenylpyrazolidine-3,5-dione. byjus.com The reaction involves the absorption of approximately one mole of oxygen per mole of the pyrazolidinedione. byjus.com

The mechanism is believed to proceed through a hydroperoxidation pathway. In the absence of a base catalyst, the oxidation of a related compound, 4-benzylpyrazolidine-3,5-dione, allowed for the isolation of a small quantity of the corresponding 4-hydroperoxide derivative after prolonged exposure to oxygen. byjus.com This intermediate suggests that the initial step is the formation of a hydroperoxide at the C4 position, which is subsequently converted to the more stable 4-hydroxy derivative. However, the formation of the hydroxy compound can be followed by further degradation, including the hydrolytic cleavage of the pyrazolidine (B1218672) nucleus. byjus.com

Table 1: Oxidation Products of Pyrazolidine-3,5-dione (B2422599) Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| 4-Alkyl-1-phenylpyrazolidine-3,5-dione | Air / Triethylamine | 4-Alkyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione | byjus.com |

| 4-Benzylpyrazolidine-3,5-dione | Air | 4-Benzyl-4-hydroperoxypyrazolidine-3,5-dione | byjus.com |

Reduction Reactions and Derivative Formation

The reduction of the dicarbonyl groups of this compound can be approached with various hydride-donating reagents, with the outcome dependent on the reagent's strength. The pyrazolidine-3,5-dione structure contains two amide-like carbonyl groups within its heterocyclic ring.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. byjus.comwikipedia.org Therefore, the treatment of this compound with LiAlH₄ is expected to reduce both carbonyl groups, leading to the formation of 1,2-diphenylpyrazolidine. This transformation would involve the complete removal of the carbonyl oxygen atoms.

In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce amides. masterorganicchemistry.comresearchgate.net Consequently, the reaction of this compound with NaBH₄ would likely be much slower or may not proceed at all under standard conditions. If a reaction were to occur, it might lead to the selective reduction of one carbonyl group to a hydroxyl group, forming a hydroxypyrazolidinone derivative, though this is less common for amides compared to ketones or aldehydes. The stereoselective reduction of an endocyclic carbonyl group has been observed in related complex heterocyclic systems using sodium borohydride. researchgate.net

Table 2: Expected Products from the Reduction of this compound

| Reducing Agent | Expected Major Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2-Diphenylpyrazolidine | Amide to Amine |

| Sodium Borohydride (NaBH₄) | No significant reaction or partial reduction | Amide carbonyl is generally unreactive |

Electrophilic and Nucleophilic Substitution Reactions

The substitution reactions of this compound primarily occur at the C4 position, which is an active methylene (B1212753) group flanked by two carbonyls, making its protons acidic and the carbon nucleophilic upon deprotonation.

Nucleophilic Substitution: The C4 position can be readily functionalized via nucleophilic substitution reactions. After deprotonation with a suitable base, the resulting carbanion acts as a potent nucleophile. For instance, the synthesis of the anti-inflammatory drug Phenylbutazone involves the alkylation of 1,2-diphenylpyrazolidine-3,5-dione (B1210743) at the C4 position with n-butyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the pyrazolidinedione anion displaces the bromide ion.

Electrophilic Substitution: Electrophilic substitution on the aromatic phenyl rings of this compound is also a consideration. The pyrazolidinedione ring system, containing two electron-withdrawing carbonyl groups, acts as a deactivating group. This deactivation reduces the nucleophilicity of the attached phenyl rings, making them less susceptible to attack by electrophiles compared to benzene (B151609) itself. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions, and the substitution would be directed primarily to the meta position of the phenyl rings.

Cycloaddition and Annulation Reactions

The pyrazolidinedione scaffold serves as a valuable building block in the construction of more complex, fused heterocyclic systems through cycloaddition and annulation reactions.

Formation of Fused Pyrazolo-heterocyclic Systems (e.g., Pyrazoloquinolines)

Annulation reactions involving this compound derivatives are a powerful strategy for synthesizing fused heterocyclic systems. A key approach involves a Knoevenagel condensation of the active methylene group at C4 with an aldehyde to form a 4-ylidenepyrazolidine-3,5-dione intermediate. This intermediate possesses a reactive exocyclic double bond that can participate in subsequent cyclization reactions.

For example, the condensation of 1-phenylpyrazolidine-3,5-dione (B12391) with 3-formylchromone yields 4-(chromenylmethylene)pyrazolidinedione. This versatile intermediate can then be reacted with various binucleophiles to construct a range of fused heterocycles. Reactions with hydrazine (B178648) or hydroxylamine (B1172632) lead to the formation of fused pyrazole (B372694) and isoxazole (B147169) rings, respectively. researchgate.net Similarly, reaction with other reagents can yield fused pyridine, dithiine, and thiazine (B8601807) systems. researchgate.net Another example involves the synthesis of pyrazolidine-3,5-dione substituted benzimidazoles, creating another class of fused heterocyclic structures.

Table 3: Examples of Fused Heterocyclic Systems from Pyrazolidinedione Derivatives

| Pyrazolidinedione Derivative | Reactant | Fused Heterocyclic System | Reference |

| 4-(Chromenylmethylene)pyrazolidinedione | Hydrazine | Pyrazolo[4',3':5,6]pyrano[2,3-b]pyridine | researchgate.net |

| 4-(Chromenylmethylene)pyrazolidinedione | Hydroxylamine | Isoxazolo[4',5':5,6]pyrano[2,3-b]pyridine | researchgate.net |

| 4-(Chromenylmethylene)pyrazolidinedione | Ammonia (B1221849) | Pyrido[2',3':5,6]pyrano[2,3-c]pyrazole | researchgate.net |

Reactions with Dienophiles (e.g., 4-Phenyl-1,2,4-triazoline-3,5-dione)

The parent this compound does not possess a conjugated diene system required for a standard Diels-Alder reaction. However, derivatives such as the 4-ylidenepyrazolidine-3,5-diones, mentioned previously, can function as heterodienes in [4+2] cycloaddition reactions.

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is an exceptionally reactive dienophile due to the electron-withdrawing nature of its carbonyl and azo groups. researchgate.net The reaction of a 4-alkylidene-1,2-diphenylpyrazolidine-3,5-dione with PTAD would be an example of a hetero-Diels-Alder reaction. In this scenario, the 4-alkylidene derivative would act as the diene component. The cycloaddition would result in the formation of a complex spiro-heterocyclic system, where the pyrazolidinedione ring is fused to a new six-membered heterocyclic ring containing the triazole moiety. This type of reaction provides a direct route to structurally complex molecules with potential biological activity.

Reaction with Specific Chemical Reagents and Substrates

The reactivity of this compound is characterized by the acidic nature of the protons on the C4 methylene group, situated between two activating carbonyl groups. This feature makes it a prime candidate for a variety of condensation and functionalization reactions.

Condensation with Aldehydes and Ketones

The presence of an active methylene group in this compound facilitates its participation in Knoevenagel condensation reactions with various aldehydes and ketones. nih.gov This reaction typically involves the nucleophilic addition of the deprotonated pyrazolidinedione (an enolate) to the carbonyl group of the aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. nih.gov The resulting products are often referred to as 4-arylidene or 4-alkylidene derivatives of this compound.

The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde or ketone reactant. nih.gov Aldehydes are typically more reactive in this condensation than ketones. nih.gov The condensation effectively introduces a new substituent at the C4 position of the pyrazolidine ring, a common strategy for synthesizing a diverse range of derivatives.

Table 1: Examples of Knoevenagel Condensation with this compound

| Aldehyde/Ketone Reactant | Base/Catalyst | Resulting Product Class |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Piperidine (B6355638)/Ethanol | 4-Benzylidene-1,4-diphenylpyrazolidine-3,5-diones |

| Substituted Benzaldehydes | Amine catalysts | 4-(Substituted-benzylidene)-1,4-diphenylpyrazolidine-3,5-diones |

| Aliphatic Aldehydes | Weak base | 4-Alkylidene-1,4-diphenylpyrazolidine-3,5-diones |

Interactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Hydroxylamines, Ammonia)

The two carbonyl groups within the this compound ring are electrophilic centers susceptible to attack by strong nitrogen-containing nucleophiles. While specific studies on this compound are not extensively detailed in the surveyed literature, the reactivity of related β-dicarbonyl and heterocyclic systems provides a strong basis for predicting its behavior.

Hydrazines: Reactions of β-dicarbonyl compounds with hydrazine and its derivatives are classical methods for synthesizing five-membered heterocyclic rings like pyrazoles. benthamopen.commdpi.com In the case of this compound, the reaction with hydrazine could potentially lead to complex rearrangements or ring-opening, followed by re-cyclization. For instance, the reaction of hydrazide-hydrazone derivatives with hydrazine hydrate (B1144303) can yield 1,2,4-triazine (B1199460) structures. benthamopen.com

Hydroxylamines: β-Diketones are known to react with hydroxylamine to form isoxazoles. rsc.org The reaction proceeds via nucleophilic attack of the hydroxylamine at one carbonyl group, followed by condensation and cyclization involving the second carbonyl group. This suggests that this compound could undergo a similar transformation, potentially leading to cleavage of the pyrazolidine ring and formation of an isoxazole derivative.

Ammonia: Ammonia can react with dicarbonyl compounds to form various nitrogen-containing heterocycles. For example, the reaction of 1,4-diones with ammonia (often from a source like ammonium (B1175870) carbonate upon heating) can produce pyrroles in a process known as the Paal-Knorr synthesis. stackexchange.com The reaction of 1,2-diols with ammonia can similarly lead to pyrazines. nih.gov This indicates that under certain conditions, the dicarbonyl system of this compound could react with ammonia, possibly leading to ring transformation products.

Functionalization with Oxo Esters and Related Synthons

Functionalization of the this compound scaffold can be achieved by leveraging the reactivity of the C4 position. The acidic C-H bond allows for deprotonation and subsequent alkylation or acylation. A key example is the introduction of substituents containing a ketone functionality, derived from synthons like oxo esters or their equivalents.

One such documented derivative is 4-(3-Oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione. bldpharm.com This structure demonstrates the successful alkylation of the parent compound at the C4 position with a four-carbon chain containing a ketone. This type of functionalization expands the molecular complexity and provides additional sites for chemical modification. The synthesis of such compounds typically involves the reaction of the enolate of this compound with an appropriate electrophile, such as a halo-ketone.

Tautomerism and Conformational Dynamics of this compound

The structure and reactivity of this compound are profoundly influenced by its ability to exist in different isomeric forms through tautomerism and to adopt various spatial arrangements via conformational changes.

The compound is a β-dicarbonyl system and, as such, exhibits keto-enol tautomerism. nih.govmdpi.com It can exist in equilibrium between several tautomeric forms: the diketo form and at least two possible enol forms, where a proton from the C4 carbon has migrated to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond within the ring.

The position of this equilibrium is highly dependent on the solvent. rsc.orgorientjchem.org

Diketo Form: This form typically predominates in the solid state and in polar solvents. rsc.org

Enol Form: The enol form is often favored in non-polar solvents. nih.govmdpi.com The stability of the enol tautomer can be enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a stable six-membered pseudo-ring.

Spectroscopic methods such as NMR, IR, and UV-Vis are instrumental in studying this equilibrium. mdpi.com For example, 13C-NMR spectroscopy can distinguish between the forms by the presence of signals corresponding to ketonic carbons (around 200 ppm) and enolic carbons (around 155 ppm). nih.govmdpi.com

Table 2: Predominant Tautomeric Forms of β-Dicarbonyl Systems in Different Solvents

| Solvent Type | Predominant Tautomer | Rationale |

| Polar Aprotic (e.g., DMSO) | Keto Form | The solvent's polarity stabilizes the polar diketo structure. nih.govmdpi.com |

| Non-Polar (e.g., Chloroform, Cyclohexane) | Enol Form | The enol form is stabilized by intramolecular hydrogen bonding, which is stronger in the absence of competing solvent interactions. nih.govmdpi.comorientjchem.org |

| Polar Protic (e.g., Methanol, Water) | Keto Form | The solvent can form hydrogen bonds with the carbonyl groups, stabilizing the keto tautomer and disrupting the intramolecular hydrogen bond of the enol form. orientjchem.org |

The conformational dynamics of this compound involve the puckering of the five-membered pyrazolidine ring and the orientation of the two phenyl substituents. The five-membered ring is not planar and can adopt various envelope or twist conformations to minimize steric strain. The rotational freedom of the N-phenyl bonds leads to different spatial arrangements of the phenyl rings relative to the central heterocyclic core. These conformational preferences can be influenced by crystal packing forces in the solid state or by solvent interactions in solution and can be studied using techniques like X-ray crystallography and Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com

Computational and Theoretical Studies on 1,4 Diphenylpyrazolidine 3,5 Dione

Electronic Structure Elucidation and Analysis

The electronic structure of a molecule governs its reactivity, stability, and physical properties. For 1,4-diphenylpyrazolidine-3,5-dione, computational methods are employed to understand the distribution of electrons and the nature of its molecular orbitals.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying pyrazolidine-3,5-dione (B2422599) derivatives. researchgate.net DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry and investigate the electronic properties of these compounds. researchgate.netespublisher.com These calculations provide a foundational understanding of the molecule's structure at the atomic level. For instance, DFT has been used to examine charge distribution and natural bond orbital (NBO) analysis of newly synthesized pyrazolidine-3,5-dione derivatives. researchgate.net

Ab initio methods, while computationally more intensive, offer high accuracy and are also applied in the study of related heterocyclic systems. superfri.org These methods are based on first principles, without the use of empirical parameters. The choice of method, such as B3LYP functional with a specific basis set like 6-31G(d), is crucial for obtaining reliable results in the study of cycloaddition reactions and molecular mechanisms. nih.govmdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov

For pyrazolidine-3,5-dione derivatives, FMO analysis helps in predicting their biological activity and interaction with receptors. researchgate.net Increasing the HOMO energy and decreasing the LUMO energy can lead to enhanced stabilizing interactions. researchgate.net In some derivatives, the HOMO-LUMO gap has been calculated to be as low as 3.38 eV, indicating potential for good optoelectronic properties. researchgate.net The distribution of these orbitals is also significant; often, the HOMO is located on the donor part of the molecule, while the LUMO is on the acceptor part, which is crucial for intramolecular charge transfer. nih.govderpharmachemica.com

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies for EPBZ and its Derivatives. espublisher.com

Diradical Character and Spin State Properties

The study of diradical character and spin states is particularly relevant for understanding certain reaction mechanisms and the electronic nature of excited states. While direct studies on the diradical character of this compound are not extensively documented in the provided context, related systems offer insights. For instance, in reactions involving triazolinediones, which are structurally related, diradical intermediates have been proposed. researchgate.net Computational studies can elucidate the stability and reactivity of such species. The spin state of a molecule, whether it is in a singlet or triplet state, can significantly influence its reaction pathways. For example, the design of NIR absorbing dyes has been guided by understanding how structural distortions affect the HOMO-LUMO gap and the nature of the lowest singlet and triplet excited states. ub.edu

Spectroscopic Property Prediction and Theoretical Spectra

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. documentsdelivered.comnih.gov Time-dependent DFT (TD-DFT) is a widely used approach for calculating electronic absorption spectra. researchgate.netub.edu For pyrazolidine-3,5-dione derivatives and related compounds, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help in understanding the nature of electronic transitions, such as π-π* transitions. espublisher.comderpharmachemica.com

Theoretical calculations of infrared (IR) and Raman spectra are also performed to identify vibrational modes and confirm the structure of synthesized compounds. espublisher.comresearchgate.net The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Reaction Mechanism Modeling and Transition State Analysis

Understanding how chemical reactions occur is a fundamental aspect of chemistry. Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates. For reactions involving pyrazolidine-3,5-dione and its analogs, DFT calculations are employed to map out the potential energy surface of a reaction. nih.govmdpi.com

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their activation energies. For example, the mechanism of cycloaddition reactions, which are common for related heterocyclic compounds, can be elucidated. researchgate.netmdpi.comrsc.org The analysis of the transition state geometry and its energetic properties provides crucial insights into the feasibility and selectivity of a reaction.

Structure-Reactivity and Structure-Property Relationship Studies from Theoretical Data

A major goal of computational chemistry is to establish relationships between a molecule's structure and its reactivity or properties. By systematically modifying the structure of this compound in silico and calculating the resulting electronic and geometric parameters, it is possible to derive structure-activity relationships (SAR) and structure-property relationships (SPR).

For instance, theoretical studies have shown how the introduction of different substituents on the phenyl rings can modulate the HOMO-LUMO gap, which in turn affects the compound's reactivity and optical properties. espublisher.com These theoretical predictions can guide the synthesis of new derivatives with desired characteristics, such as enhanced biological activity or specific optoelectronic properties. The correlation between calculated parameters, like the HOMO-LUMO gap, and experimentally observed properties validates the theoretical models and enhances their predictive power. researchgate.net

Derivatization Strategies and Analogues of 1,4 Diphenylpyrazolidine 3,5 Dione for Chemical Exploration

Substitution at the Pyrazolidinedione C-4 Position

The C-4 position of the 1,4-diphenylpyrazolidine-3,5-dione ring is the primary site for chemical modification due to the acidity of its methylene (B1212753) protons, which are flanked by two carbonyl groups. This reactivity allows for a variety of substitution reactions, enabling the introduction of diverse functional groups and the generation of extensive chemical libraries.

The introduction of alkyl and aryl groups at the C-4 position is a fundamental strategy for modifying the properties of the this compound scaffold.

Alkylation is typically achieved by deprotonation of the C-4 position with a suitable base to form a nucleophilic enolate, which then reacts with an alkyl halide. The choice of base and reaction conditions is crucial to control the degree of alkylation and prevent side reactions. This method is foundational and analogous to the malonic ester synthesis.

Arylation of the C-4 position represents a more advanced method for creating carbon-carbon bonds. Modern synthetic chemistry heavily relies on transition-metal catalysis for this transformation. Palladium-catalyzed α-arylation has proven to be a particularly effective method for coupling aryl halides with β-dicarbonyl compounds, including pyrazolidine-3,5-diones. researchgate.netsemanticscholar.org These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. researchgate.net The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored for different aryl halides. semanticscholar.org For instance, studies have shown that using cesium carbonate as the base in refluxing 1,4-dioxane (B91453) can lead to rapid and efficient arylation. semanticscholar.org

| Catalyst System | Base | Solvent | Key Observation | Reference |

| Pd(t-Bu3P)2 / Xphos | Cs2CO3 | 1,4-Dioxane | Efficient coupling with various para- or meta-substituted aryl halides. | semanticscholar.org |

| Pd(OAc)2 | K2CO3 | Anisole | Effective for C-5 arylation of azoles, a related transformation. | nih.govpreprints.org |

This table summarizes typical conditions for the palladium-catalyzed α-arylation of β-dicarbonyl compounds, which are applicable to this compound.

The incorporation of polyfluoroalkyl groups, such as the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity. While direct polyfluoroalkylation of the this compound C-4 position is not extensively documented in the provided sources, established methods for analogous systems can be applied. One common approach involves the use of polyfluoroalkylated building blocks. For example, a one-pot synthesis for 3-(polyfluoroalkyl)pyrazol-4-amines has been developed using polyfluoroalkyl-containing 1,3-diketones as starting materials, which then undergo cyclization with hydrazine (B178648). researchgate.net A similar strategy could be envisioned where a polyfluoroalkylated malonic ester derivative is condensed with 1,2-diphenylhydrazine (B7769752) to construct the desired C-4 functionalized pyrazolidinedione ring.

The introduction of benzylidene and other alkylidene groups at the C-4 position is readily achieved through the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an active methylene compound, such as this compound, with an aldehyde or ketone. The initial nucleophilic addition is followed by a dehydration step to yield a C-4 substituted α,β-unsaturated product. wikipedia.org The reaction is often catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.org This method has been successfully used to synthesize various 4-arylidene-1,2-diphenyl-3,5-pyrazolidinediones. nih.gov These resulting alkylidene derivatives are valuable intermediates themselves, as the activated double bond can undergo further reactions, such as Michael additions, to introduce additional complexity.

Synthesis of Spirocyclic Pyrazolidinedione Derivatives

The C-4 position of this compound can serve as a spiro center, where two rings are joined at this single carbon atom. The synthesis of such spirocyclic compounds can be achieved through several strategies. One common method involves a tandem reaction, such as a Knoevenagel condensation followed by an intramolecular Michael addition. For instance, reacting this compound with a molecule containing both an aldehyde and a Michael acceptor could lead to the formation of a spirocyclic system in a single pot. Another approach involves the reaction of a C-4 dianion with a di-electrophile, such as a 1,n-dihaloalkane, to form a new carbocyclic ring at the C-4 position. These spirocyclic structures are of significant interest as they introduce rigid, three-dimensional frameworks, which can be valuable for probing biological targets.

Development of Diverse Heterocyclic Frameworks from this compound Scaffolds

The this compound scaffold is not only a target for substitution but also a versatile building block for constructing more complex, fused, or linked heterocyclic systems. The reactivity of the dione (B5365651) functionality and the C-4 position allows for a variety of ring-forming and ring-transformation reactions.

For example, 4-(chromenylmethylene)pyrazolidinedione, formed from the condensation of a pyrazolidinedione with 3-formylchromone, serves as a key intermediate for synthesizing a range of fused heterocycles. research-nexus.net This intermediate can react with reagents like hydrazine and hydroxylamine (B1172632) to yield pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. research-nexus.net Furthermore, reactions with other nucleophiles such as ammonia (B1221849), thiourea, and guanidine (B92328) can lead to the formation of diverse heterocyclic systems including pyridines, thiazines, and pyrimidines. research-nexus.net In other work, pyrazolidine-3,5-dione (B2422599) has been used as a precursor to synthesize derivatives linked to other heterocyclic cores, such as benzimidazole. researchgate.net These examples highlight the utility of the pyrazolidinedione moiety as a foundational element for building a wide array of novel chemical entities. research-nexus.neteurekaselect.com

Comparative Chemical Analysis with Structurally Related Pyrazolidinedione Analogues (e.g., Phenylbutazone, Sulfinpyrazone)

A comparative analysis of this compound with its well-known derivatives, Phenylbutazone and Sulfinpyrazone, reveals how substitution at the C-4 position dramatically influences the compound's chemical properties.

This compound is the parent scaffold. nih.gov Its key chemical feature is the acidic methylene group at C-4, making it a strong carbon acid capable of participating in a wide range of nucleophilic reactions. chemicalbook.com

Phenylbutazone is chemically named 4-butyl-1,2-diphenylpyrazolidine-3,5-dione. nih.govmatrix-fine-chemicals.com It is synthesized by the condensation of diethyl n-butylmalonate with hydrazobenzene. wikipedia.org The presence of the butyl group at the C-4 position means it no longer has an acidic C-H proton at that site. This fundamental structural change eliminates the C-4 nucleophilicity that characterizes the parent scaffold. While it is relatively stable, Phenylbutazone can be metabolized through oxidation of the butyl side chain or the phenyl rings. nih.gov

Sulfinpyrazone is a more complex analogue, chemically known as 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione. nih.gov It is a derivative of Phenylbutazone and contains a sulfoxide (B87167) moiety, which introduces a chiral center and significantly alters its electronic and steric properties. nih.gov Sulfinpyrazone is metabolized by the liver, with its sulfide (B99878) metabolite also being active. mhmedical.com Its synthesis involves multi-step procedures starting from precursors that already contain the desired side chain. The sulfoxide group makes it a more polar molecule compared to Phenylbutazone and provides an additional site for chemical interactions. It is known to be an inhibitor of various enzymes, including CYP2C9. drugbank.com

| Compound | IUPAC Name | Key Structural Feature | C-4 Reactivity | Reference |

| This compound | 1,2-diphenylpyrazolidine-3,5-dione (B1210743) | Acidic C-4 methylene group | Nucleophilic (enolate formation) | nih.gov |

| Phenylbutazone | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione | C-4 butyl group | No acidic C-4 proton; non-nucleophilic | nih.gov |

| Sulfinpyrazone | 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione | C-4 ethylsulfoxide side chain; chiral center | No acidic C-4 proton; non-nucleophilic | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1,4 Diphenylpyrazolidine 3,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,2-diphenylpyrazolidine-3,5-dione (B1210743), NMR provides direct evidence of the proton and carbon framework, confirming the arrangement of the phenyl groups and the pyrazolidine-dione core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1,2-diphenylpyrazolidine-3,5-dione is expected to show distinct signals corresponding to the protons of the pyrazolidine (B1218672) ring and the two phenyl substituents. The methylene (B1212753) protons (CH₂) at the C4 position of the pyrazolidine ring are chemically equivalent and are expected to appear as a single, sharp signal (a singlet) because they lack adjacent protons to couple with.

The ten protons of the two phenyl groups are more complex. Since the two phenyl rings are attached to different nitrogen atoms (N1 and N2) within the asymmetric heterocyclic structure, they are not chemically equivalent. This non-equivalence means their protons will resonate at slightly different chemical shifts, likely resulting in a series of overlapping multiplets in the aromatic region of the spectrum (typically 7.0-8.0 ppm).

Table 1: Predicted ¹H NMR Signals for 1,2-Diphenylpyrazolidine-3,5-dione

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl H's (C₆H₅) | ~ 7.0 - 8.0 | Multiplet (m) | 10H |

| Methylene H's (CH₂) | ~ 3.0 - 3.5 | Singlet (s) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 1,2-diphenylpyrazolidine-3,5-dione, this technique is crucial for confirming the presence of the carbonyl groups and mapping the carbon skeleton.

The spectrum is expected to show signals for the carbonyl carbons (C=O) at positions C3 and C5 in the downfield region (typically 160-180 ppm). The methylene carbon (C4) would appear at a much higher field. The twelve carbons of the two non-equivalent phenyl rings would produce a set of signals in the aromatic region (120-140 ppm). The carbon atoms directly attached to the nitrogen atoms (ipso-carbons) would be distinct from the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Signals for 1,2-Diphenylpyrazolidine-3,5-dione

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 160 - 180 |

| Aromatic (C₆H₅) | ~ 120 - 140 |

| Methylene (CH₂) | ~ 35 - 45 |

Advanced and Two-Dimensional NMR Techniques

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are employed for definitive structural assignment, especially for complex molecules. nih.gov Techniques such as COSY, HSQC, and HMBC would be invaluable in confirming the structure of 1,2-diphenylpyrazolidine-3,5-dione and its derivatives. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For a derivative of 1,2-diphenylpyrazolidine-3,5-dione with substitution on the C4 position, COSY would show correlations between the C4 proton and any protons on its substituent.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly attached proton and carbon atoms. It would be used to unambiguously assign the C4 methylene carbon to its corresponding proton signal and link each aromatic proton to its specific carbon atom in the phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This powerful technique could confirm the entire molecular framework by showing correlations between the phenyl protons and the carbonyl carbons (C3/C5), and between the C4 methylene protons and the carbonyl carbons, thus verifying the connectivity of the pyrazolidine-dione ring system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines gas chromatography for separation with mass spectrometry for detection, making it an excellent tool for assessing purity and confirming identity. The mass spectrum of 1,2-diphenylpyrazolidine-3,5-dione is characterized by a distinct molecular ion peak and several key fragments. nih.gov

The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 252, which corresponds to the molecular weight of the compound (C₁₅H₁₂N₂O₂). nih.gov A significant fragment is often observed at m/z 183. nih.gov The fragmentation patterns observed in mass spectrometry are critical for identifying the compound and distinguishing it from its isomers. whitman.edunih.gov

Table 3: Key GC-MS Fragmentation Data for 1,2-Diphenylpyrazolidine-3,5-dione

| m/z Value | Interpretation | Source |

| 252 | Molecular Ion [M]⁺ | nih.gov |

| 183 | Major Fragment | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas. For 1,2-diphenylpyrazolidine-3,5-dione, HRMS is used to confirm its elemental composition as C₁₅H₁₂N₂O₂. The calculated exact mass is a critical piece of data for verifying the identity of a synthesized or isolated compound. uni.lu

The theoretical monoisotopic mass of C₁₅H₁₂N₂O₂ is 252.089877630 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million (ppm) provides high confidence in the assigned chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For pyrazolidine-3,5-dione (B2422599) derivatives, the absorption of UV-Vis radiation primarily corresponds to π-π* and n-π* electronic transitions associated with the aromatic rings and the dicarbonyl system.

The electronic spectra of pyrazolidine-3,5-dione derivatives, recorded in solvents like ethanol, reveal characteristic absorption bands. mdpi.com Studies on related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, show distinct absorption peaks. For instance, certain derivatives exhibit absorption maxima (λmax) in the range of 357 nm to 365 nm, which are assigned to π-π* transitions within the conjugated system. acs.org The absorption band for some of these compounds can extend beyond 410 nm. acs.org Variations in the substitution pattern on the phenyl rings or the pyrazolidine core can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima, reflecting changes in the electronic environment and the extent of conjugation. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental data by calculating the theoretical absorption spectra and helping to assign the observed electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Pyrazolidine-3,5-dione Analogs

| Compound Class | Solvent | Absorption Maxima (λmax) | Transition Type (Assignment) |

| Pyrazolo[3,4-b]pyridine derivatives | Ethanol | 357 - 365 nm | π-π |

| Halogenoaminopyrazole derivatives | Ethanol | 246 - 300 nm | π-π |

| Chromophores of Halogenoaminopyrazoles | Ethanol | 334 - 520 nm | π-π* |

This table presents data from analogous heterocyclic structures to illustrate typical electronic transition energies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,4-diphenylpyrazolidine-3,5-dione and its derivatives is characterized by distinct absorption bands corresponding to its core structural features.

The most prominent absorptions are those of the carbonyl (C=O) groups of the pyrazolidine-3,5-dione ring. researchgate.net These typically appear as strong, sharp bands in the region of 1670-1780 cm⁻¹. The exact frequency can be influenced by the electronic effects of the substituents and hydrogen bonding. The spectra also show characteristic bands for the C-N stretching vibrations and N-H bending vibrations, typically observed in the ranges of 1078-1091 cm⁻¹ and 1600-1611 cm⁻¹, respectively, for related structures. acs.org The aromatic phenyl rings give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The methylene (-CH2-) group in the pyrazolidine ring exhibits C-H stretching vibrations typically below 3000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for Pyrazolidine-3,5-dione Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Stretch | 1670 - 1780 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic, -CH2-) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretch | 1400 - 1600 | Medium to Weak |

| C-N | Stretch | 1070 - 1100 | Medium |

| N-H | Bend | 1600 - 1620 | Medium |

X-ray Crystallography for Solid-State Structural Elucidation

Structural analysis of related heterocyclic compounds reveals that they crystallize in various crystal systems, including monoclinic and triclinic systems, with common space groups such as P21/c, P-1, and P21. mdpi.com The data obtained from X-ray diffraction allows for the precise determination of the unit cell dimensions and the positions of each atom within the asymmetric unit.

The conformation of the five-membered pyrazolidine ring and the relative orientation of the two phenyl substituents are key structural features determined by X-ray crystallography. For instance, in related triazole structures, the rings are often found to be twisted relative to each other, with dihedral angles ranging from approximately 5° to 13°. mdpi.com

For larger, more complex derivatives, such as macrocycles incorporating the pyrazolidine-dione moiety, a detailed puckering analysis can describe the conformation of the larger ring system. mdpi.com This analysis provides quantitative parameters (e.g., Q and φ) that define the exact shape of the ring. mdpi.com The single-crystal X-ray diffraction analysis of a fused triazole macrocycle showed a zig-zag conformation with a dihedral angle of 21.77(7)° between the mean planes of the phenyl and triazole rings. mdpi.com Such data is critical for understanding the molecule's shape and steric properties.

Table 3: Selected Crystallographic and Conformational Data for Related Heterocyclic Systems

| Compound Type | Crystal System | Space Group | Key Dihedral/Twist Angle (°) |

| Triazolo-pyridazino-indole derivative | Triclinic | P-1 | 12.64 |

| Triazolo-pyridazino-indole precursor | Monoclinic | P21 | 4.94 - 7.22 |

| Fused Triazole Macrocycle | Monoclinic | P21/n | 21.77 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. X-ray crystallography, often complemented by Hirshfeld surface analysis, is used to identify and analyze these interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces. nih.govexlibrisgroup.com

In the crystal structures of pyrazolidine-dione derivatives and related compounds, hydrogen bonding is a common and significant interaction. cardiff.ac.uk For example, N-H···O and N-H···S hydrogen bonds are frequently observed, playing a crucial role in stabilizing the crystal lattice. cardiff.ac.ukmdpi.com C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also important in directing the molecular assembly. mdpi.com

Applications and Research Significance of 1,4 Diphenylpyrazolidine 3,5 Dione in Broader Chemical Sciences

Role as a Versatile Synthetic Precursor and Building Block in Organic Synthesis

1,4-Diphenylpyrazolidine-3,5-dione serves as a valuable starting material and structural motif in the field of organic synthesis. Its reactive nature allows for a variety of chemical transformations, making it a versatile precursor for a range of more complex molecules.

One of the primary applications of this compound is in the synthesis of substituted pyrazolidine-3,5-dione (B2422599) derivatives. The methylene (B1212753) group at the C4 position is particularly reactive and can undergo condensation reactions with various aldehydes and ketones to introduce a wide array of substituents. ijpsr.com For instance, it can be reacted with different aromatic aldehydes to yield 4-benzylidene-pyrazolidine-3,5-diones. ijpsr.com

Furthermore, the pyrazolidine-3,5-dione ring itself can be constructed using 1,2-diphenylhydrazine (B7769752) and a malonic acid derivative, such as diethyl malonate. researchgate.netnih.gov This fundamental reaction provides a direct route to the core this compound structure, which can then be further modified. For example, a nucleophilic substitution reaction can be employed to add a butyl group to the C4 position, as seen in the synthesis of Phenylbutazone. researchgate.netnih.gov This highlights the utility of the parent compound as a scaffold for creating analogues with specific functionalities.

The versatility of this compound is further demonstrated by its use in the preparation of inhibitors of UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase, showcasing its role as a key reactant in the synthesis of biologically active molecules. chemicalbook.com The ability to readily introduce diverse chemical groups onto the pyrazolidine-3,5-dione core makes it an attractive building block for combinatorial chemistry and the generation of compound libraries for screening purposes.

Development of Novel Heterocyclic Systems with Potential for Diverse Applications

The this compound scaffold is a valuable starting point for the synthesis of novel and more complex heterocyclic systems. Its inherent reactivity allows for its incorporation into larger, fused-ring structures with potential applications in various fields of chemistry.

One notable example is the synthesis of dipyrazolo[1,5-a:4',3'-c]pyridines. nih.gov This is achieved through a multicomponent reaction involving a 5-alkynylpyrazole-4-carbaldehyde, p-toluenesulfonyl hydrazide, and an aldehyde or ketone. nih.gov This reaction creates a new tricyclic system with the pyrazole (B372694) moiety, which is structurally related to the pyrazolidine-dione core, at its heart.

The pyrazolidine-3,5-dione ring can also serve as a precursor for other heterocyclic structures through various chemical transformations. For instance, derivatives of pyrazolidine-3,5-dione can be used to create spirocyclic compounds. Monofluorinated bis-heterocyclic spirocycles have been synthesized from 1,2-diphenylpyrazolidine-3,5-dione (B1210743) in a one-pot, four-component reaction. researchgate.net

The development of such novel heterocyclic systems is significant as it expands the accessible chemical space for drug discovery and materials science. The unique three-dimensional structures and electronic properties of these new compounds can lead to novel biological activities and material properties. The ability to use a readily available starting material like this compound to construct such complex architectures in an efficient manner is a key advantage in synthetic chemistry.

Contribution to Medicinal Chemistry Research as a Scaffold for Investigational Compounds

The this compound core is a privileged scaffold in medicinal chemistry, serving as the foundation for a variety of investigational compounds with a wide range of biological activities. Its structural features allow for the introduction of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have been explored for their potential as anticancer agents. researchgate.netrsc.org For instance, a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were designed and synthesized, with some compounds exhibiting potent antiproliferative activities against human cancer cell lines. researchgate.net Similarly, hydrazono- and aminomethylene-substituted pyrazolidine-3,5-diones have been investigated as potential anticancer scaffolds. rsc.org

Beyond cancer, this scaffold has been utilized in the development of inhibitors for various enzymes. For example, it has been used to create inhibitors of the polo-box domain of polo-like kinase 1 (Plk1), a target in cancer therapy. nih.gov Additionally, pyrazolidine-3,5-dione derivatives have shown inhibitory activity against enzymes like DPP-4, α-amylase, and α-glucosidase, suggesting their potential in the management of diabetes. nih.gov

The versatility of this scaffold is further highlighted by its use in creating compounds with anti-inflammatory and antimicrobial properties. researchgate.net The ability to modify the core structure at different positions allows for the generation of large libraries of compounds for screening against various biological targets. This makes the this compound a valuable tool for lead discovery and optimization in drug development programs.

Potential in Agrochemical and Materials Science Research

The this compound scaffold, while extensively studied in medicinal chemistry, also holds promise in the fields of agrochemical and materials science research. Its versatile chemical nature allows for the synthesis of a diverse range of derivatives with potential applications beyond pharmaceuticals.

In the realm of agrochemicals, pyrazolidine-3,5-dione-based compounds have been identified as a new class of potential herbicides. nih.gov Specifically, these compounds have been shown to be inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway common in many weeds. nih.gov The selectivity of these inhibitors for C4 PEPC over the C3 isoform found in many crop plants suggests the potential for developing selective herbicides. nih.gov For example, (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione has been identified as a potent inhibitor in this class. nih.gov

While direct applications of this compound in materials science are less documented, its role as a versatile building block suggests potential for creating novel materials. The ability to introduce various functional groups onto the pyrazolidine-dione core could be exploited to synthesize polymers or molecular materials with specific optical, electronic, or self-assembly properties. For instance, the incorporation of this scaffold into larger polymeric structures could lead to materials with unique thermal or mechanical properties. The synthesis of cage-like structures from urazole (B1197782) precursors, which share a similar heterocyclic core, demonstrates the potential for creating complex, three-dimensional architectures from such building blocks. mdpi.com

Utility in Biochemical Studies for Mechanistic Elucidation (e.g., enzyme inhibition, molecular target interactions)

The this compound scaffold and its derivatives have proven to be valuable tools in biochemical studies for elucidating the mechanisms of enzyme inhibition and understanding molecular target interactions. Their ability to be systematically modified allows for the exploration of structure-activity relationships (SAR), providing insights into the binding requirements of specific biological targets.

A notable example of their utility is in the study of f-Met-Leu-Phe receptors on human neutrophils. nih.gov A range of 3,5-pyrazolidinedione drugs, including those with the 1,2-diphenyl substitution pattern, were used to investigate the structural requirements for binding to these chemotactic peptide receptors. nih.gov These studies revealed that the 3,5-pyrazolidinedione ring is a crucial feature for receptor interaction and that the potency of these compounds as antagonists is correlated with their lipophilicity. nih.gov Such SAR studies are instrumental in designing more potent and selective receptor modulators.

Furthermore, derivatives of this scaffold have been employed to probe the active sites of various enzymes. For instance, pyrazolidine-3,5-diones have been identified as inhibitors of phosphoenolpyruvate carboxylase (PEPC). nih.gov By systematically varying the substituents on the pyrazolidine-3,5-dione core, researchers can map the binding pocket of the enzyme and identify key interactions that contribute to inhibitory activity. This information is critical for the rational design of more effective enzyme inhibitors.

The use of radiolabeled versions of these compounds, such as [14C]-labeled phenylbutazone, further enhances their utility in biochemical studies. researchgate.netnih.gov Radiolabeling allows for the tracking and quantification of the compound in complex biological matrices, facilitating metabolism and environmental fate studies. researchgate.netnih.gov These studies provide a deeper understanding of how these molecules behave in biological systems, which is essential for both drug development and assessing their potential environmental impact.

Q & A

Basic: What are the established synthetic protocols for 1,4-Diphenylpyrazolidine-3,5-dione, and how are the products characterized?

The synthesis of this compound derivatives typically follows heterocyclic condensation reactions, such as modified Hantzsch protocols or cyclization of hydrazine derivatives with diketones. For example, analogous pyrazolidinediones are synthesized via stepwise substitutions at the nitrogen atoms of the pyrazolidine core, followed by cyclization under acidic or basic conditions . Characterization relies on ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity . Advanced techniques like single-crystal X-ray diffraction (as applied to structurally similar 1,4-dihydropyridines) can resolve stereochemical ambiguities .

Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks, particularly distinguishing aromatic substituents and carbonyl groups .

- ESI-HRMS : For precise molecular weight confirmation and detection of isotopic patterns .

- IR spectroscopy : To validate carbonyl stretching frequencies (~1700–1750 cm⁻¹) characteristic of dione structures .